Allyl alcohol-1-13C
Overview
Description
Allyl alcohol-1-13C is a stable isotope-labeled compound, specifically an isotopologue of allyl alcohol where the carbon-1 position is enriched with the carbon-13 isotope. This compound is represented by the molecular formula H2C=CH13CH2OH and has a molecular weight of 59.07 g/mol . It is a clear, colorless liquid with a pungent odor, commonly used in various scientific research fields due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl alcohol-1-13C can be synthesized through several methods. One common approach involves the hydrolysis of allyl chloride-1-13C. This reaction typically occurs in the presence of a base such as sodium hydroxide, resulting in the formation of this compound and sodium chloride as a by-product .
Industrial Production Methods: In an industrial setting, this compound can be produced by the isomerization of propene oxide-1-13C. This process involves the rearrangement of the oxide to form the alcohol under specific conditions, often using a catalyst to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Allyl alcohol-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acrolein or glycerol, depending on the conditions and reagents used.
Reduction: It can be reduced to form propanol-1-13C.
Substitution: It can undergo substitution reactions to form allyl esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as acetic anhydride or alkyl halides are used under acidic or basic conditions.
Major Products:
Oxidation: Acrolein, glycerol.
Reduction: Propanol-1-13C.
Substitution: Allyl esters, allyl ethers.
Scientific Research Applications
Allyl alcohol-1-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of labeled compounds for quality control and process optimization
Mechanism of Action
The mechanism of action of allyl alcohol-1-13C involves its metabolic activation to form reactive intermediates. These intermediates can undergo various reactions, such as Michael-type additions, due to the presence of the activated double bond. This reactivity is crucial for its role as a proelectrophile, leading to its use in studies of electrophilic reactions and toxicity .
Comparison with Similar Compounds
Allyl alcohol-2-13C: Another isotopologue where the carbon-2 position is enriched with carbon-13.
1-Pentanol-1-13C: A labeled primary alcohol with a longer carbon chain.
1-Propanol-1-13C: A labeled primary alcohol with a similar structure but without the double bond.
Uniqueness: Allyl alcohol-1-13C is unique due to its specific isotopic labeling at the carbon-1 position, which makes it particularly useful for tracing studies and reaction mechanism elucidation. Its unsaturated nature (presence of a double bond) also adds to its versatility in undergoing various chemical reactions compared to its saturated counterparts .
Properties
IUPAC Name |
(113C)prop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXROGKLTLUQVRX-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[13CH2]O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481897 | |
Record name | Allyl alcohol-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102781-45-3 | |
Record name | Allyl alcohol-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 102781-45-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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